2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclohexyl ring, a pyrimidine ring, and a thiazole ring. The pyrimidine ring is substituted with a dimethyl group and a dioxo group, and is connected to the thiazole ring via a sulfur atom (thio group). The cyclohexyl group is also attached to the pyrimidine ring .Scientific Research Applications
Antitumor Activity
- Compounds related to the query chemical have demonstrated significant in vitro antitumor activity against HepG2 cell lines. Molecular docking studies and DFT studies provide insights into their interaction mechanisms and molecular structures, contributing to the understanding of their antitumor potential (Fahim et al., 2019).
Antimicrobial Activity
- Derivatives of related compounds have shown promise as antimicrobial agents. The synthesis of various heterocycles incorporating the core chemical structure has led to the discovery of compounds with antimicrobial properties, as evidenced by multiple studies (Bondock et al., 2008), (Abu-Melha, 2013).
Anticancer Activities
- Research has also focused on the synthesis of compounds with similar chemical structures, which have shown anticancer activities against a range of human tumor cell lines. This includes high activity against melanoma-type cell lines, indicating the potential of these compounds in cancer treatment (Duran & Demirayak, 2012).
Antioxidant and Insecticidal Properties
- Some synthesized compounds with a similar structure have exhibited antioxidant and antimicrobial activities, indicating their potential for diverse applications in pharmacology and agronomy (Saundane et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, its chemical reactivity, and its potential uses. For example, it could be interesting to explore whether this compound has any biological activity, which could potentially make it useful in the development of new drugs or therapies .
Properties
IUPAC Name |
2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S2/c1-24-15-13(17(27)25(2)19(24)28)16(23-14(22-15)11-6-4-3-5-7-11)30-10-12(26)21-18-20-8-9-29-18/h8-9,11H,3-7,10H2,1-2H3,(H,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLINLERORFIKKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)NC4=NC=CS4)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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